Naphthalene-2-sulfonic acid

Description

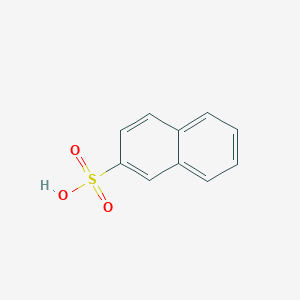

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBGVZZKJNLNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044788 | |

| Record name | Naphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Naphthalenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | 2-Naphthalenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-18-3 | |

| Record name | 2-Naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Naphthalenesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9S4K2S25E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

naphthalene-2-sulfonic acid chemical and physical properties

An In-depth Technical Guide on the Core Chemical and Physical Properties of Naphthalene-2-sulfonic Acid

Introduction

This compound (C₁₀H₈O₃S) is a sulfonated aromatic hydrocarbon that serves as a crucial intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals.[1][2] It is one of two monosulfonic acid isomers of naphthalene (B1677914), the other being naphthalene-1-sulfonic acid.[3] This compound typically appears as a white to pale yellow crystalline solid.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and key reactions, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a colorless, water-soluble solid.[3] It is often available as mono- and trihydrates.[3] The compound is stable under normal temperatures and pressures.[1] It is, however, hygroscopic and should be stored in a dry, cool, and well-ventilated place, away from moist air or water.[4][5] It is incompatible with strong bases and oxidizing agents.[1][4]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₈O₃S | [6][7] |

| Molecular Weight | 208.23 g/mol | [6] |

| Appearance | White to pale yellow solid, often in crystalline powder or flakes.[1][8] | [1][8] |

| Melting Point | 124 °C (monohydrate)[3][6][9][10], 91 °C (anhydrous)[9][11], 83 °C (trihydrate)[9] | [3][6][9][10][11] |

| Boiling Point | 317.43 °C (rough estimate) | [6][9][10] |

| Density | 1.44 g/cm³ | [6][9][10] |

| pKa | -1.8 to 0.27 (Predicted) | [6][12] |

| Water Solubility | Freely soluble[1][2][6][9][10] | [1][2][6][9][10][13] |

| Other Solubilities | Soluble in alcohol and ether.[1][2][9] | [1][2][9] |

| Vapor Pressure | 2.33 Pa at 20°C | [6][9][10] |

Table 2: Chemical Identifiers

| Identifier | Value | References |

| IUPAC Name | This compound | [7] |

| CAS Number | 120-18-3 | [1][6] |

| PubChem CID | 8420 | [7] |

| SMILES | C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O | [7] |

| InChI | InChI=1S/C10H8O3S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13) | [1][7] |

Experimental Protocols

Synthesis of this compound

The primary industrial method for producing this compound is through the sulfonation of naphthalene with concentrated sulfuric acid.[2][6][14] The regioselectivity of this reaction is a classic example of kinetic versus thermodynamic control.[15][16]

-

Kinetic Control (Low Temperature): At lower temperatures (below 80°C), the reaction is under kinetic control, and the major product is naphthalene-1-sulfonic acid due to a lower activation energy barrier.[15][16]

-

Thermodynamic Control (High Temperature): At higher temperatures (160-166°C), the reaction is under thermodynamic control.[15] Under these conditions, the initially formed naphthalene-1-sulfonic acid can revert to naphthalene and then react to form the more thermodynamically stable this compound, which becomes the major product.[3][15][17]

Detailed Protocol:

-

Reaction Setup: Molten naphthalene is added to a reaction vessel containing 98% sulfuric acid.[6][14]

-

Sulfonation: The mixture is heated to 160-166°C.[6][14][15] This temperature favors the formation of the 2-isomer.[3]

-

Hydrolysis of By-product: During the sulfonation, a small amount of the unstable α-naphthalenesulfonic acid (1-isomer) is also generated.[2][6][14] This by-product can be removed by heating at 140-150°C, which causes it to hydrolyze back to naphthalene and sulfuric acid.[2][6][14] The resulting naphthalene can be removed by steam blowing.[2][6]

-

Neutralization and Isolation: A small amount of lye is added to neutralize some of the sulfuric acid.[2][6][14] The this compound can then be isolated as its sodium salt by crystallization, which is then filtered to obtain the final product.[2][6][14][18]

Purification

A common laboratory purification method involves crystallization from concentrated hydrochloric acid.[2][6]

Analysis

This compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC).[19] A typical mobile phase consists of acetonitrile, water, and an acid like phosphoric acid (or formic acid for Mass Spectrometry compatibility).[19]

Visualizations

Caption: Synthesis of this compound.

Caption: Kinetic vs. Thermodynamic Control in Naphthalene Sulfonation.

Caption: General Experimental Workflow for Synthesis.

Chemical Reactivity and Applications

This compound is a versatile intermediate.[3]

-

Dye Synthesis: It is a starting material for producing β-naphthol, and various aminonaphthalenesulfonic acids, which are precursors to direct and reactive dyes.[2][3]

-

Superplasticizers: Condensation with formaldehyde (B43269) produces polymeric sulfonic acids.[3] These sulfonated naphthalene formaldehyde condensates (SNFs) are used as high-range water reducers (superplasticizers) in concrete formulations.[3][20]

-

Fluorescence Quenching: The fluorescence of this compound can be effectively quenched by colloidal silver, a property that can be utilized in analytical studies.[2][6]

Safety and Toxicity

This compound is considered a hazardous chemical.[4][5]

-

Corrosivity: It causes severe skin and eye burns.[5][7][21] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[7]

-

Toxicity: The oral LD50 in rats is reported as 400 mg/kg[7] and 4440 mg/kg[4] in different sources, indicating moderate toxicity. It may contain residual sulfuric acid from its manufacturing process, which is a known carcinogen when in strong-inorganic-acid mists.[7]

-

Environmental Impact: The sulfonic acid group makes the compound resistant to biodegradation, leading to potential accumulation in aquatic environments.[22] Studies have shown its potential for bioaccumulation and toxicity to aquatic organisms.[22]

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.[4][5]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[4][5]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Ensure eyewash stations and safety showers are readily available.[4]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 120-18-3 [m.chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 120-18-3 [chemicalbook.com]

- 7. 2-Naphthalenesulfonic acid | C10H8O3S | CID 8420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sulfonic-acid.com [sulfonic-acid.com]

- 9. chembk.com [chembk.com]

- 10. 120-18-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound [stenutz.eu]

- 12. reddit.com [reddit.com]

- 13. 2-ナフタレンスルホン酸 technical grade, 70% | Sigma-Aldrich [sigmaaldrich.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Buy this compound | 120-18-3 [smolecule.com]

- 16. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. brainly.in [brainly.in]

- 18. EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents [patents.google.com]

- 19. This compound | SIELC Technologies [sielc.com]

- 20. benchchem.com [benchchem.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of Naphthalenesulfonic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of naphthalenesulfonic acid isomers. It delves into the factors governing their relative stabilities, methods for their synthesis and analysis, and their applications in medicinal chemistry. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to Naphthalenesulfonic Acid Isomers

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, can be sulfonated to yield two primary monosulfonic acid isomers: naphthalene-1-sulfonic acid (α-isomer) and naphthalene-2-sulfonic acid (β-isomer). The position of the sulfonic acid group on the naphthalene ring significantly influences the molecule's chemical and physical properties, most notably its thermodynamic stability. This difference in stability is a classic example of kinetic versus thermodynamic control in an electrophilic aromatic substitution reaction.[1]

The β-isomer is the thermodynamically more stable of the two, a factor that has significant implications for its industrial production and application.[2][3] For instance, this compound is a crucial intermediate in the synthesis of various dyes and is the preferred isomer for the production of sulfonated naphthalene formaldehyde (B43269) condensates, which are used as superplasticizers in concrete.[4] Furthermore, the naphthalene-sulfonic acid scaffold is a recurring motif in the design of various therapeutic agents.[5][6]

Thermodynamic versus Kinetic Control of Sulfonation

The sulfonation of naphthalene is a reversible reaction, and the isomer distribution in the product is highly dependent on the reaction temperature.[7]

-

Kinetic Control: At lower temperatures, typically below 80°C, the reaction is under kinetic control, favoring the formation of the product with the lower activation energy.[8] In this case, naphthalene-1-sulfonic acid is the major product because the transition state leading to its formation is more stable.[7]

-

Thermodynamic Control: At higher temperatures, around 160°C, the reaction is under thermodynamic control.[8] The increased thermal energy allows the reaction to overcome the higher activation energy barrier leading to the more stable product, and the reversibility of the reaction allows for equilibrium to be established. Consequently, the thermodynamically more stable this compound becomes the predominant isomer.[7]

The greater stability of the 2-isomer is attributed to reduced steric hindrance. In naphthalene-1-sulfonic acid, the bulky sulfonic acid group at the 1-position experiences steric repulsion from the hydrogen atom at the 8-position (a peri-interaction). This steric strain is absent in the 2-isomer, making it the more stable configuration.[7]

Quantitative Thermodynamic Data

| Property | Naphthalene-1-sulfonic acid (α-isomer) | This compound (β-isomer) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -362.61 kJ/mol | Not Available |

| Standard Enthalpy of Formation (gas) (ΔfH°gas) | -439.18 kJ/mol | Not Available |

Qualitative sources consistently state that this compound is more stable than the 1-isomer by a few kcal/mol due to the absence of the 1,8-peri steric interaction.[7]

Experimental Protocols

Synthesis of Naphthalenesulfonic Acid Isomers

The following protocols describe the laboratory-scale synthesis of the kinetic and thermodynamic products of naphthalene sulfonation.

Protocol 1: Synthesis of Naphthalene-1-sulfonic Acid (Kinetic Product)

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a thermometer, place powdered naphthalene.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (92%) while vigorously stirring and maintaining the internal temperature at or below 40°C.

-

Reaction: Continue stirring at this temperature for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The naphthalene-1-sulfonic acid will precipitate.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry.

Protocol 2: Synthesis of this compound (Thermodynamic Product)

-

Reaction Setup: In a flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place molten naphthalene.

-

Reagent Addition: Slowly add concentrated sulfuric acid (98%) to the molten naphthalene with stirring.

-

Reaction: Heat the mixture to 160-165°C and maintain this temperature for 2-3 hours to allow for isomerization to the more stable β-isomer.

-

Work-up: Allow the reaction mixture to cool to approximately 100°C and then carefully pour it onto a saturated sodium chloride solution. The sodium salt of this compound will precipitate.

-

Isolation: Collect the solid product by filtration, wash with a cold saturated sodium chloride solution, and dry. The free acid can be obtained by acidification.

Analytical Methods for Isomer Quantification

The ratio of naphthalenesulfonic acid isomers in a sample can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates the isomers based on their differential partitioning between a stationary phase and a mobile phase.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where both isomers absorb, typically around 220 nm or 280 nm.

-

-

Quantification: The concentration of each isomer is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: This method requires derivatization of the non-volatile sulfonic acids to make them suitable for GC analysis. The derivatized isomers are then separated by GC and detected by MS.

-

Derivatization: A common method involves on-line derivatization in the GC injection port using a reagent like tetrabutylammonium (B224687) hydroxide.[11]

-

Analysis: The separated derivatives are identified based on their mass spectra and retention times. Quantification is achieved by comparing the peak areas to those of derivatized standards.[11]

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Reaction pathways for the sulfonation of naphthalene.

Caption: General workflow for the analysis of naphthalenesulfonic acid isomers.

Applications in Drug Development

The naphthalene sulfonic acid scaffold is a versatile building block in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.

-

Suramin (B1662206) Analogues: Suramin, a polysulfonated naphthylurea, is known for its anti-trypanosomal activity. Analogs of suramin incorporating naphthalenesulfonic acid moieties have been synthesized and investigated for their anti-proliferative and anti-angiogenic properties, showing potential as anti-cancer agents.[1][8]

-

Enzyme Inhibitors: Naphthalenesulfonamide derivatives have been shown to act as calmodulin antagonists and protein kinase inhibitors.[12] These activities are crucial in cellular signaling pathways, and their modulation can have therapeutic effects. Additionally, some naphthalene derivatives have been synthesized and evaluated as cyclooxygenase (COX) inhibitors, which are important targets for anti-inflammatory drugs.[13]

-

Antimicrobial Agents: Derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[5]

The rigid, lipophilic nature of the naphthalene core, combined with the hydrophilic and anionic properties of the sulfonic acid group, provides a unique pharmacophore that can be tailored to interact with various biological targets.

Conclusion

The thermodynamic stability of naphthalenesulfonic acid isomers is a fundamental concept with significant practical implications. The greater stability of the 2-isomer, driven by the avoidance of steric hindrance, dictates the conditions for its preferential synthesis and its widespread use in industrial applications. For researchers and professionals in drug development, understanding the structure-activity relationships of naphthalenesulfonic acid derivatives provides a valuable platform for the design of novel therapeutic agents targeting a diverse range of diseases. This guide has provided a comprehensive overview of the key principles, experimental methodologies, and applications related to the thermodynamic stability of these important chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 3. benchchem.com [benchchem.com]

- 4. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. organic chemistry - Thermodynamic vs Kinetic Sulphonation of Naphthalene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. For the reaction below, identify the thermodynamic product. Give your rea.. [askfilo.com]

- 9. 1-Naphthalenesulfonic acid (CAS 85-47-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 13. This compound CAS#: 120-18-3 [m.chemicalbook.com]

Spectroscopic Data Interpretation for Naphthalene-2-Sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of naphthalene-2-sulfonic acid. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the analysis and structural elucidation of this compound and its derivatives. This document details the key spectroscopic properties, provides in-depth experimental protocols for analysis, and presents a logical workflow for data interpretation. Recent studies have underscored the biological significance of naphthalene (B1677914) sulfonic acid derivatives, including their potential as modulators of cellular signaling pathways, making a thorough understanding of their structural characteristics imperative.[1]

Spectroscopic Data Summary

The following tables summarize the essential quantitative spectroscopic data for this compound, facilitating a clear comparison of its spectral features across different analytical techniques.

Table 1: ¹H NMR Spectroscopy Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | ~8.5 | d | |

| H-3 | ~7.9 | d | |

| H-4 | ~7.8 | dd | |

| H-5 | ~7.9 | m | |

| H-6 | ~7.6 | m | |

| H-7 | ~7.6 | m | |

| H-8 | ~8.0 | d |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. The assignments are based on typical spectra of 2-substituted naphthalenes.

Table 2: ¹³C NMR Spectroscopy Data

| Carbon | Chemical Shift (δ) ppm |

| C-1 | ~128 |

| C-2 | ~145 (ipso-carbon) |

| C-3 | ~127 |

| C-4 | ~129 |

| C-4a | ~134 |

| C-5 | ~128 |

| C-6 | ~127 |

| C-7 | ~127 |

| C-8 | ~129 |

| C-8a | ~132 |

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration. Tentative assignments are provided.[2]

Table 3: Infrared (IR) Spectroscopy Data

| Key Absorption Peaks (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| 3431 (broad) | O-H stretch (from sulfonic acid and residual water)[1] |

| ~1600 | Aromatic C=C stretch[1] |

| ~1180, ~1040 | Asymmetric and Symmetric S=O stretch of the sulfonic group[1] |

| ~750, ~820, ~860 | C-H out-of-plane bending, indicative of 2-substitution on the naphthalene ring[1] |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 208 | High | [M]+ (Molecular Ion) |

| 128 | High | [M - SO₃]+ |

| 127 | High | [C₁₀H₇]+ |

| 115 | Medium | Further fragmentation |

Note: Fragmentation patterns can vary based on the ionization technique (e.g., EI, ESI). The data presented is typical for electron impact mass spectrometry.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[4] Due to the acidic proton of the sulfonic acid group, D₂O is a common choice, which will result in the exchange and disappearance of the -SO₃H proton signal.

-

Internal Standard: Add a small amount of an appropriate internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O solutions, to reference the chemical shifts.

-

Data Acquisition: Transfer the solution to a clean NMR tube.[4] Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

DEPT Experiments: To aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid, dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5] KBr is used as it is transparent in the mid-IR region.[6]

-

Pellet Formation: Transfer the mixture to a pellet press die and apply high pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[5]

-

Background Spectrum: Obtain a background spectrum of a blank KBr pellet to account for any atmospheric H₂O and CO₂, as well as any impurities in the KBr.[6]

-

Sample Analysis: Place the sample pellet in the sample holder of the FTIR spectrometer and acquire the transmission spectrum. The typical scanning range is 4000-400 cm⁻¹.[7][8]

Alternative Methodology (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.[5]

-

Acquire the spectrum directly. This method requires minimal sample preparation.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to ensure vaporization into the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Methodology (Electrospray Ionization - ESI for LC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent mixture, such as acetonitrile (B52724) and water.[9]

-

Chromatographic Separation (Optional): If analyzing a mixture, the sample can be first separated using liquid chromatography (LC).

-

Ionization: The solution is passed through a charged capillary at a high voltage, creating a fine spray of charged droplets. The solvent evaporates, leaving the charged analyte molecules, which are then introduced into the mass spectrometer. For sulfonic acids, negative ion mode is often used to detect the deprotonated molecule [M-H]⁻.[10]

-

Mass Analysis and Detection: Similar to the EI method, the ions are separated by the mass analyzer and detected to generate the mass spectrum.

Workflow for Spectroscopic Data Interpretation

The structural elucidation of this compound from its spectroscopic data follows a logical progression. Each technique provides complementary information that, when combined, allows for an unambiguous confirmation of the molecular structure. The following diagram illustrates this workflow.

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

A systematic and combined approach utilizing ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry is indispensable for the accurate structural characterization of this compound. By following established experimental protocols and carefully analyzing the data from each spectroscopic technique, researchers can confidently confirm the molecular structure, identify key functional groups, and determine the molecular weight and fragmentation patterns. This foundational spectroscopic information is crucial for quality control, reaction monitoring, and further investigation into the biological and chemical applications of this important compound.

References

- 1. benchchem.com [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 2-Naphthalenesulfonic acid | C10H8O3S | CID 8420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. pubs.acs.org [pubs.acs.org]

Solubility Profile of Naphthalene-2-Sulfonic Acid: A Technical Guide for Researchers

Introduction

Naphthalene-2-sulfonic acid (C₁₀H₈O₃S) is a key intermediate in the synthesis of a wide range of chemicals, including dyes, pigments, and pharmaceuticals. Its efficacy and reactivity in various synthetic pathways are significantly influenced by its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in water and common organic solvents, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The document details available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Solubility Data

The solubility of this compound is dictated by the presence of both a hydrophobic naphthalene (B1677914) ring and a hydrophilic sulfonic acid group. This amphiphilic nature results in varied solubility across different solvent polarities.

Quantitative and Qualitative Solubility Data Summary

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 50 mg/mL[1] | Not Specified |

| Freely Soluble[2][3][4] | Room Temperature | ||

| Ethanol | C₂H₅OH | Soluble[2][3][5] | Room Temperature |

| Diethyl Ether | (C₂H₅)₂O | Soluble[2][3][5] | Room Temperature |

| Methanol | CH₃OH | Soluble (Implied) | Not Specified |

| Acetone | (CH₃)₂CO | No Data Available | Not Specified |

| Chloroform | CHCl₃ | No Data Available | Not Specified |

| Toluene | C₇H₈ | No Data Available | Not Specified |

| n-Hexane | C₆H₁₄ | Insoluble (Expected) | Not Specified |

Note: "Soluble" and "Freely Soluble" are qualitative terms. The lack of specific quantitative data for many organic solvents highlights a gap in the available literature and presents an opportunity for further research. The solubility in non-polar solvents like n-hexane is expected to be very low due to the polar sulfonic acid group.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for three common experimental techniques used to determine the solubility of a solid compound like this compound in a given solvent.

Gravimetric Method

This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.

Principle: The mass of the dissolved solute in a known volume or mass of a saturated solution is determined by removing the solvent and weighing the residue.

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The excess solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.

-

-

Phase Separation:

-

Allow the suspension to settle at the same constant temperature for several hours.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to avoid temperature-induced precipitation or dissolution.

-

Immediately filter the aliquot using a syringe filter into a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish). This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the container with the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of 124°C is recommended, e.g., 60-80°C). A vacuum oven can be used to expedite the process at a lower temperature.

-

-

Weighing and Calculation:

-

Once the solvent is completely evaporated, cool the container in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(Mass of container + residue) - (Mass of empty container)] / (Volume of filtrate in mL) * 100

-

UV-Vis Spectroscopic Method

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve that relates absorbance to concentration (Beer-Lambert Law).

Apparatus:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Thermostatically controlled shaker or magnetic stirrer

-

Volumetric flasks and pipettes

-

Filtration apparatus (0.45 µm syringe filters)

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, known concentration solution of this compound in the chosen solvent.

-

Scan the solution in the UV-Vis spectrophotometer (typically from 200-400 nm for aromatic compounds) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).

-

Separate the saturated supernatant by filtration as described in the gravimetric method (Step 2).

-

Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds that are difficult to analyze by other means.

Principle: A saturated solution is prepared and filtered. The concentration of the solute in the filtrate is then determined by HPLC with a suitable detector (e.g., UV detector), by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV detector)

-

Appropriate HPLC column (e.g., C18 reverse-phase column)

-

Thermostatically controlled shaker or magnetic stirrer

-

Volumetric flasks and pipettes

-

Filtration apparatus (0.45 µm syringe filters)

Procedure:

-

HPLC Method Development:

-

Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate mobile phase, column, flow rate, and detector wavelength. For this compound, a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with an acid modifier like phosphoric acid for good peak shape) and UV detection is a common choice.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a solvent compatible with the HPLC method.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method (Step 1).

-

Separate the saturated supernatant by filtration as described in the gravimetric method (Step 2).

-

Dilute a known volume of the clear filtrate with the mobile phase or a compatible solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject a fixed volume of the diluted solution into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: General workflow for the experimental determination of solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While it is established that this compound is soluble in water, ethanol, and diethyl ether, there is a notable absence of precise quantitative solubility data in a broader range of organic solvents. The detailed experimental protocols for gravimetric, UV-Vis spectroscopic, and HPLC methods provided herein offer robust frameworks for researchers to accurately determine the solubility of this compound in their specific solvent systems of interest. Such empirical data is invaluable for the optimization of reaction conditions, purification processes, and formulation development in various scientific and industrial applications. Further research to quantify the solubility in a wider array of organic solvents would be a valuable contribution to the chemical literature.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution in Naphthalene Sulfonation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sulfonation of naphthalene (B1677914), a classic example of electrophilic aromatic substitution that is pivotal in the synthesis of various chemical intermediates. The regioselectivity of this reaction is exquisitely controlled by reaction temperature, offering a prime example of kinetic versus thermodynamic control. This document details the underlying mechanisms, experimental protocols, and quantitative data to support advanced research and development.

Introduction

The sulfonation of naphthalene with sulfuric acid yields two primary isomeric products: naphthalene-1-sulfonic acid (α-naphthalenesulfonic acid) and naphthalene-2-sulfonic acid (β-naphthalenesulfonic acid).[1] The position of the sulfonic acid group on the naphthalene ring is crucial as it dictates the chemical and physical properties of the resulting molecule, thereby influencing its utility in subsequent applications, such as in the manufacturing of dyes, surfactants, and as intermediates in organic synthesis.[2][3] The reaction is a reversible electrophilic aromatic substitution, and the distribution of the α and β isomers is highly dependent on the reaction temperature.[4][5]

Reaction Mechanism and Control

The sulfonation of naphthalene proceeds via an electrophilic aromatic substitution mechanism. The electrophile is typically sulfur trioxide (SO₃), which is present in concentrated or fuming sulfuric acid.[6] The reaction is subject to kinetic and thermodynamic control, with temperature being the determining factor for the major product formed.[7][8]

Kinetic vs. Thermodynamic Product Distribution

At lower temperatures, typically below 120°C, the reaction is under kinetic control, favoring the formation of naphthalene-1-sulfonic acid.[1][9] This isomer is formed faster due to a lower activation energy for the formation of the corresponding carbocation intermediate, which is more resonance-stabilized.[10]

Conversely, at higher temperatures, generally above 150-160°C, the reaction is under thermodynamic control.[1][11] Under these conditions, the more stable this compound is the predominant product.[7] The increased stability of the β-isomer is attributed to reduced steric hindrance between the sulfonic acid group and the hydrogen at the 8-position, an interaction that destabilizes the α-isomer.[8][10] The reversibility of the sulfonation reaction allows for the initially formed α-isomer to revert to naphthalene and then re-sulfonate to form the more stable β-isomer at elevated temperatures.[5][9]

Quantitative Data

The product distribution of naphthalene sulfonation is quantitatively dependent on the reaction temperature and the concentration of the sulfonating agent.

| Temperature (°C) | Major Product | Control Type |

| ~80 | Naphthalene-1-sulfonic acid | Kinetic[8][9] |

| ~160 | This compound | Thermodynamic[1][9] |

| ~170 | This compound | Thermodynamic |

Table 1: Influence of Temperature on Naphthalene Sulfonation Product Distribution. This table summarizes the predominant isomer formed at different reaction temperatures, highlighting the principle of kinetic versus thermodynamic control.

| H₂SO₄ Concentration (wt%) | Ratio of 1- to 2-Naphthalenesulfonic Acid |

| 75.5 | 5.9 |

| 95.2 | 4.1 |

Table 2: Influence of Sulfuric Acid Concentration on Isomer Ratio at 25°C. This table illustrates how the concentration of sulfuric acid affects the ratio of the kinetically favored product to the thermodynamically favored product at a constant low temperature.[12]

Experimental Protocols

Detailed methodologies for the selective synthesis of naphthalene-1-sulfonic acid and this compound are presented below.

Synthesis of Naphthalene-1-sulfonic acid (Kinetic Control)

This protocol is designed to favor the formation of the kinetically controlled product.

Materials:

-

Naphthalene

-

96% Sulfuric acid[2]

-

Water

-

Calcium carbonate (or lime) for neutralization[2]

-

Aniline (B41778) (for purification, optional)[2]

Procedure:

-

To 96% sulfuric acid, add naphthalene at 20°C.[2]

-

Slowly raise the temperature of the reaction mixture to 70°C.[2]

-

Maintain the temperature at 70-75°C for 3 hours with continuous stirring.[2]

-

After the reaction is complete, pour the reaction mass into water.[2]

-

Neutralize the solution by adding calcium carbonate (liming out) to precipitate calcium sulfate.[2]

-

Filter the mixture to remove the precipitate.

-

The filtrate containing the calcium salt of naphthalene-1-sulfonic acid can be further processed. For a purer product, the aniline salt can be precipitated and then the free acid can be regenerated.[2]

Synthesis of this compound (Thermodynamic Control)

This protocol is optimized for the synthesis of the thermodynamically stable isomer.

Materials:

-

Naphthalene

-

98% Sulfuric acid[13]

-

Water

-

Sodium hydroxide (B78521) (for workup)[13]

Procedure:

-

Use naphthalene and 98% sulfuric acid as the sulfonating agent.[13]

-

Heat the reaction mixture to a temperature of 160-166°C.[11][13]

-

Maintain this temperature to allow the reaction to reach equilibrium, favoring the formation of the β-isomer. During this time, the initially formed α-naphthalenesulfonic acid will hydrolyze back to naphthalene and re-sulfonate to the more stable β-isomer.[13]

-

To facilitate the removal of any remaining α-isomer, a small amount of water can be added to promote its hydrolysis back to naphthalene, which can then be removed by steam distillation.[13]

-

The reaction mixture is then worked up, often by neutralization with sodium hydroxide to precipitate the sodium salt of this compound.[13]

Analytical Methods for Isomer Characterization

The quantitative analysis of the isomeric mixture of naphthalenesulfonic acids is crucial for process control and quality assurance. Several analytical techniques are employed for this purpose.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for the determination of naphthalenesulfonic acid isomers after a derivatization step to increase their volatility. An on-line derivatization in the GC injection port using tetrabutylammonium (B224687) salts has been reported.[14][15]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of naphthalenesulfonic acid isomers.[16] Various methods have been developed for the analysis of both monosulfonic and disulfonic acid isomers.[17]

-

Other Techniques: Capillary electrophoresis and spectrophotometric techniques are also utilized for the analysis of naphthalene sulfonates.[18]

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. globallcadataaccess.org [globallcadataaccess.org]

- 3. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 4. brainly.in [brainly.in]

- 5. echemi.com [echemi.com]

- 6. Mechanism between naphthalene and I sulphuric acid | Filo [askfilo.com]

- 7. quora.com [quora.com]

- 8. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 9. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Buy this compound | 120-18-3 [smolecule.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. scholars.ncu.edu.tw [scholars.ncu.edu.tw]

- 15. Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]

- 17. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]

- 18. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Naphthalene Sulfonic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthalene (B1677914) sulfonic acid derivatives, a versatile class of organic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of their therapeutic potential, focusing on their anti-HIV, anticancer, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Antiviral Activity: A Focus on Anti-HIV Agents

Naphthalene sulfonic acid derivatives have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against the Human Immunodeficiency Virus (HIV). Their mechanism of action primarily involves the inhibition of key viral enzymes and processes essential for viral replication.

Inhibition of HIV Reverse Transcriptase

Several studies have demonstrated the ability of naphthalenesulfonic acid derivatives to inhibit the enzymatic activity of HIV-1 and HIV-2 reverse transcriptase (RT).[1] This inhibition prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV replication cycle. The dipalmitoylated derivative of 2,7-naphthalenedisulfonic acid, in particular, has shown significant inhibitory potency against both HIV-1 and HIV-2 RT.[1]

Inhibition of HIV-Induced Cytopathogenicity and Syncytia Formation

Beyond targeting reverse transcriptase, these derivatives also exhibit protective effects on host cells. They have been shown to inhibit the cytopathic effects induced by HIV-1 and HIV-2, essentially shielding host cells from virus-induced death.[2] Furthermore, certain derivatives, especially bis(naphthalenedisulfonic acid) compounds, are effective inhibitors of HIV-1-induced giant cell (syncytia) formation, a process that facilitates the spread of the virus between cells.[2][3]

Quantitative Data on Anti-HIV Activity

The following table summarizes the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values of selected naphthalene sulfonic acid derivatives against HIV.

| Compound | Assay | Target | EC₅₀ / IC₅₀ (µM) | Reference |

| Bis(naphthalenedisulfonic acid) derivative with biphenyl (B1667301) spacer | HIV-1-induced cytopathogenicity in MT-4 cells | HIV-1 | 7.6 | [2] |

| Bis(naphthalenedisulfonic acid) derivative with biphenyl spacer | HIV-2-induced cytopathogenicity in MT-4 cells | HIV-2 | 36 | [2] |

| Dipalmitoylated derivative of 2,7-naphthalenedisulfonic acid (Analog 6) | HIV-1 Reverse Transcriptase Inhibition | HIV-1 RT | 2.42 | [1] |

| Dipalmitoylated derivative of 2,7-naphthalenedisulfonic acid (Analog 6) | HIV-2 Reverse Transcriptase Inhibition | HIV-2 RT | 0.86 | [1] |

| Monopalmitoylated derivative of 2,7-naphthalenedisulfonic acid (Compound 9) | HIV-1 Reverse Transcriptase Inhibition | HIV-1 RT | 4.8 | [1] |

| Monopalmitoylated derivative of 2,7-naphthalenedisulfonic acid (Compound 9) | HIV-2 Reverse Transcriptase Inhibition | HIV-2 RT | 3.7 | [1] |

| Hexamethylene derivative of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid | HIV-1-induced cytopathogenesis in PBLs | HIV-1 | 1.3 | [4] |

| 2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamide (B32628) derivative (Compound 7) | In vitro replication of HIV-1 in MT-4 cells | HIV-1 | 0.20 µg/mL | [5] |

Experimental Protocols

This assay evaluates the ability of a compound to inhibit the activity of purified recombinant HIV reverse transcriptase. A typical protocol involves the following steps:

-

Reagent Preparation: Prepare assay buffer, a stock solution of the test compound in a suitable solvent (e.g., DMSO), and a solution of purified HIV-1 or HIV-2 reverse transcriptase. Prepare a reaction mixture containing a poly(rA) template, oligo(dT) primer, and radiolabeled or fluorescently labeled dNTPs.

-

Reaction Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the reverse transcriptase enzyme.

-

Initiation and Incubation: Initiate the reaction by adding the reaction mixture to each well. Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for DNA synthesis.

-

Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTPs. This can be done using scintillation counting for radiolabeled dNTPs or fluorescence detection for fluorescently labeled dNTPs.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration.[1]

This assay measures the ability of a compound to protect host cells from the cytopathic effects of HIV infection.

-

Cell Culture: Culture a suitable host cell line (e.g., MT-4 cells) in a 96-well microplate.

-

Infection and Treatment: Infect the cells with a known amount of HIV-1 or HIV-2. Simultaneously, treat the infected cells with various concentrations of the naphthalene sulfonic acid derivative. Include uninfected and untreated infected cell controls.

-

Incubation: Incubate the plates for a period that allows for viral replication and the development of cytopathic effects (e.g., 5 days).

-

Viability Assessment: Assess cell viability using a colorimetric assay such as the MTT assay. The MTT reagent is converted to a colored formazan (B1609692) product by viable cells. The absorbance of the formazan is proportional to the number of living cells.

-

Data Analysis: Calculate the percentage of cell protection for each compound concentration compared to the untreated infected control. The EC₅₀ value, the concentration at which 50% of the cells are protected, is then determined.[2]

Anti-HIV Experimental Workflow

Caption: Workflow for the discovery and development of anti-HIV naphthalene sulfonic acid derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

Naphthalene sulfonic acid derivatives have also demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the modulation of critical signaling pathways that are dysregulated in cancer.

Inhibition of the IL-6/JAK2/STAT3 Signaling Pathway

A key mechanism underlying the anticancer activity of certain naphthalene-sulfonamide hybrids is the inhibition of the Interleukin-6 (IL-6)/Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][7] This pathway is constitutively active in many cancers and plays a crucial role in promoting tumor cell proliferation, survival, and metastasis.[8] By inhibiting the phosphorylation of STAT3, these derivatives can downregulate the expression of downstream target genes involved in tumorigenesis, such as Cyclin D1 and MMP9.[9]

Cytotoxic Activity Against Cancer Cell Lines

Naphthalene sulfonic acid derivatives have shown potent cytotoxic effects against a range of cancer cell lines, including breast cancer (MCF-7), lung carcinoma (A549), and triple-negative breast cancer (TNBC) cells.[6][9][10]

Quantitative Data on Anticancer Activity

The following table presents the IC₅₀ values of various naphthalene sulfonic acid derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-acetyl-N-(4-fluorophenyl)naphthalene-2-sulfonamide (5b) | MCF-7 (Breast) | 40.08 | [6] |

| 6-acetyl-N-(4-chlorophenyl)naphthalene-2-sulfonamide (5e) | MCF-7 (Breast) | 43.13 | [6] |

| Sulfonyl-N-(naphthalene-1-yl)acrylamide derivative | A549 (Lung) | 1.35 | [6] |

| Sulfonyl-N-(naphthalene-1-yl)acrylamide derivative | HCT-116 (Colon) | 3.04 | [6] |

| Sulfonyl-N-(naphthalene-1-yl)acrylamide derivative | MDA-MB-231 (Breast) | 2.85 | [6] |

| Naphthalene-1-sulfonamide derivative (5c) | MCF-7 (Breast) | 0.51 | [10] |

| Naphthalene-1-sulfonamide derivative (5c) | A549 (Lung) | 0.33 | [10] |

| Naphthalene-based azine (3b) | HEPG2-1 (Liver) | Potent | [11] |

| Naphthalene-based azine (11) | HEPG2-1 (Liver) | Potent | [11] |

| Naphthalene-based azine (13) | HEPG2-1 (Liver) | Potent | [11] |

Experimental Protocols

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the naphthalene sulfonic acid derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.[12]

This assay quantifies the inhibitory effect of the compounds on STAT3 phosphorylation.

-

Cell Treatment: Treat cancer cells with the test compounds for a defined period.

-

Cell Lysis: Lyse the cells to extract total protein.

-

ELISA Procedure: Use a commercially available ELISA kit for phosphorylated STAT3 (p-STAT3). Coat the wells of a microplate with a capture antibody specific for total STAT3. Add the cell lysates to the wells.

-

Detection: Add a detection antibody specific for p-STAT3, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Substrate Addition and Measurement: Add a substrate that is converted by the enzyme to produce a colorimetric or chemiluminescent signal. Measure the signal using a microplate reader.

-

Data Analysis: The amount of p-STAT3 is proportional to the signal intensity. Calculate the percentage of inhibition of STAT3 phosphorylation for each compound concentration and determine the IC₅₀ value.[6]

IL-6/JAK2/STAT3 Signaling Pathway Inhibition

Caption: Inhibition of the IL-6/JAK2/STAT3 signaling pathway by naphthalene sulfonic acid derivatives.

Antimicrobial Activity

Naphthalene and its derivatives have a long history of use as antimicrobial agents.[13] Naphthalene sulfonic acid derivatives, in particular, have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.

Spectrum of Activity

These compounds have been shown to be effective against a range of microorganisms, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans.[14][15]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The table below summarizes the MIC values for selected naphthalene derivatives.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Naphthalene-derivative bis-QAC (5d) | S. aureus ATCC 43300 | 4 | [14] |

| Naphthalene-derivative bis-QAC (6d) | S. aureus ATCC 43300 | 8 | [14] |

| Naphthalene-derivative bis-QAC (5d) | E. coli ATCC 25922 | 2 | [14] |

| Naphthalenylmethylen hydrazine (B178648) (1e) | MRSA strains | 6.125 | [16] |

| Naphthalenylmethylen hydrazine (1h) | MRSA strains | 6.125 | [16] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for its determination is the broth microdilution method.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution of Compound: Prepare two-fold serial dilutions of the naphthalene sulfonic acid derivative in the broth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

Naphthalene sulfonic acid derivatives represent a rich scaffold for the development of novel therapeutic agents with a wide range of biological activities. Their demonstrated efficacy as anti-HIV, anticancer, and antimicrobial agents warrants further investigation. Future research should focus on optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will also be crucial for their successful translation into clinical applications. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their quest to harness the full therapeutic potential of this versatile class of molecules.

References

- 1. Potential anti-AIDS naphthalenesulfonic acid derivatives. Synthesis and inhibition of HIV-1 induced cytopathogenesis and HIV-1 and HIV-2 reverse transcriptase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential anti-AIDS agents. Synthesis and antiviral activity of naphthalenesulfonic acid derivatives against HIV-1 and HIV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel naphthalenedisulfonic acid anti-HIV-1 agents. Synthesis and activity against reverse transcriptase, virus replication and syncytia formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship studies with symmetric naphthalenesulfonic acid derivatives. Synthesis and influence of spacer and naphthalenesulfonic acid moiety on anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino acid derivatives, part 4: synthesis and anti-HIV activity of new naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]

- 9. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chitosan-sulfonic acid-catalyzed green synthesis of naphthalene-based azines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. researchgate.net [researchgate.net]

Technical Guide: Naphthalene-2-sulfonic acid (CAS 120-18-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties and safety data for Naphthalene-2-sulfonic acid (CAS 120-18-3). All data is presented to support research, development, and safety assessment activities.

Chemical Identity and Physical Properties

This compound is an organic compound primarily used as an intermediate in the synthesis of dyes, pigments, and some pharmaceuticals.[1][2] It is a derivative of naphthalene (B1677914) with a sulfonic acid group attached to the second position of the naphthalene ring.[1] It typically appears as a white to off-white crystalline powder or solid.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₃S | [1] |

| Molecular Weight | 208.23 g/mol | [1][3] |

| Melting Point | 124 °C | [1][4] |

| Boiling Point | 317.43 °C (rough estimate) | [1] |

| Density | 1.44 g/cm³ | [1] |

| Vapor Pressure | 7.05E-12 mmHg at 25°C | [1] |

| Water Solubility | Freely soluble | [1][3] |

| Appearance | Off-white powder/solid | [1] |

Safety and Toxicological Data

The safety profile of this compound is characterized by its corrosive nature and potential for harm if not handled properly.

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Source(s) |

| LD50 Oral | 4440 mg/kg | Rat | [5][6][7] |

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

This classification is based on available safety data sheets.

Experimental Protocols

The following are summaries of standardized OECD guidelines for determining key physical and toxicological properties.

Melting Point Determination (OECD Guideline 102)

This method describes the determination of the melting temperature of a substance.[8][9][10]

-

Principle: The substance is heated, and the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure is observed.[9][10][11]

-

Apparatus: Common methods include the capillary/liquid bath, capillary/metal block, and Kofler hot bar.[9][10]

-

Procedure (Capillary Method):

-

A small amount of the finely powdered substance is introduced into a capillary tube.

-

The capillary tube is placed in a heated bath or block with a calibrated thermometer.

-

The temperature is raised at a controlled rate (e.g., 1 K/min) near the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded.

-

Water Solubility (OECD Guideline 105)

This guideline outlines methods for determining the water solubility of a substance.[12][13][14]

-

Principle: A saturated solution of the substance in water is prepared at a specific temperature, and the concentration of the substance in the aqueous phase is determined.[12][15]

-

Methods: The two primary methods are the Column Elution Method (for solubilities below 10⁻² g/L) and the Flask Method (for solubilities above 10⁻² g/L).[15]

-

Procedure (Flask Method):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium.

-

The solution is centrifuged or filtered to remove undissolved particles.

-

The concentration of the substance in the clear aqueous solution is determined by a suitable analytical method.

-

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.[16][17]

-

Principle: The method avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.[16]

-

Procedure:

-

Sighting Study: A single animal is dosed at a starting dose level to determine the appropriate starting dose for the main study.

-

Main Study: Groups of animals (typically 5 females) are dosed at fixed levels (5, 50, 300, 2000 mg/kg).[16][17]

-

The animals are observed for signs of toxicity and mortality for at least 14 days.[16]

-

Based on the observed effects, the substance is classified into a GHS category for acute oral toxicity.

-

Visualizations

Experimental Workflow for Acute Oral Toxicity (OECD 420)

Caption: Workflow for OECD 420 Acute Oral Toxicity Test.

GHS Classification Logic for this compound

Caption: GHS Hazard Classification based on available data.

References

- 1. lookchem.com [lookchem.com]

- 2. BNSA, this compound - CAS No 120-18-3, Manufacturers, Suppliers & Exporters [emcochemicals.com]

- 3. 2-Naphthalenesulfonic acid technical grade, 70 120-18-3 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Naphthalenesulfonic acid | CAS#:120-18-3 | Chemsrc [chemsrc.com]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. laboratuar.com [laboratuar.com]

- 16. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 17. oecd.org [oecd.org]

Naphthalenesulfonic Acid: A Technical Guide to pKa and Acidity

For Researchers, Scientists, and Drug Development Professionals

Naphthalenesulfonic acids are a class of organic compounds that serve as crucial intermediates in the synthesis of dyes, surfactants, and pharmaceuticals.[1] Their utility is profoundly influenced by their strong acidic nature. This guide provides an in-depth analysis of the acidity and pKa of naphthalenesulfonic acid isomers, offering detailed experimental context and a clear presentation of quantitative data for professionals in research and development.

Core Concepts: Acidity of Aryl Sulfonic Acids